Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate

Total synthesis Streptonigrin Pyridine C-ring

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate (CAS 64034-96-4; compound 41 in the Weinreb synthesis) is a pentasubstituted pyridine-2-carboxylate that serves as a critical late-stage intermediate in the total synthesis of the antitumor antibiotic streptonigrin. It carries the full complement of four substituents (3-methyl, 4-phenyl, 6-hydroxymethyl, 2-carbomethoxy) required for the streptonigrin pyridine C-ring scaffold and is directly convertible to the final C-ring synthon (compound that contains all features of the natural product’s pyridine domain.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 64034-96-4
Cat. No. B1431235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate
CAS64034-96-4
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N=C1C(=O)OC)CO)C2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c1-10-13(11-6-4-3-5-7-11)8-12(9-17)16-14(10)15(18)19-2/h3-8,17H,9H2,1-2H3
InChIKeyQIJXVTMWJOTMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Hydroxymethyl)-3-methyl-4-phenylpicolinate (CAS 64034-96-4): A Late-Stage Streptonigrin C-Ring Intermediate


Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate (CAS 64034-96-4; compound 41 in the Weinreb synthesis) is a pentasubstituted pyridine-2-carboxylate that serves as a critical late-stage intermediate in the total synthesis of the antitumor antibiotic streptonigrin [1]. It carries the full complement of four substituents (3-methyl, 4-phenyl, 6-hydroxymethyl, 2-carbomethoxy) required for the streptonigrin pyridine C-ring scaffold and is directly convertible to the final C-ring synthon (compound 52) that contains all features of the natural product’s pyridine domain [1]. The compound is a white crystalline solid (MW 257.28, C₁₅H₁₅NO₃) with a predicted boiling point of 421.8±45.0 °C, density of 1.191±0.06 g/cm³, and pKa of 12.98±0.10 .

Late-stage pentasubstituted pyridine C-ring scaffold for streptonigrin total synthesis
Directly convertible to the complete C-ring synthon via Weinreb validated sequence
Bearing full substitution pattern (3-methyl, 4-phenyl, 6-hydroxymethyl, 2-carbomethoxy) required for downstream elaboration

Why a Generic Picolinate Cannot Substitute for CAS 64034-96-4 in Streptonigrin-Oriented Synthesis


The streptonigrin C-ring requires a precise oxidation-state and substitution pattern at the pyridine 6-position for successful downstream elaboration. Simple 6-alkyl or unsubstituted picolinate analogs lack the hydroxymethyl handle needed for the key [2,3]-sigmatropic rearrangement / Curtius sequence that introduces the 3-amino group [1]. The 6-acetyl analog (CAS 64034-97-5), while structurally close, is already at the ketone oxidation level and cannot be diverted to the chloromethyl intermediate (compound 29) that is essential for the quaternary-salt → aldehyde → acid → Curtius sequence [1]. Moreover, direct hydrolysis of the acetate precursor to the title compound proceeds quantitatively (100% yield), whereas the analogous oxidation to the 6-acetyl compound is lower-yielding (81% based on recovered starting material), making the title compound the more atom-economical branch-point for divergent analogue synthesis [1][2].

Target
Methyl 6-(hydroxymethyl) picolinate (this compound)
6‑hydroxymethyl handle enables key Curtius/[2,3]‑sigmatropic sequence for 3‑amino installation.
Substitute risk
Generic 6‑alkyl or unsubstituted picolinate
Lack of hydroxymethyl blocks the chloromethyl‑quaternary salt route; cannot access the pharmacophoric 3‑amino group.
Target
CAS 64034-96-4 (alcohol oxidation state)
Reported quantitative hydrolysis from acetate (100% yield) and 99% chlorination efficiency.
Substitute risk
6‑Acetyl analog (CAS 64034-97-5)
Ketone oxidation state prevents chloride displacement; reported lower-yielding oxidation (81%) and divergent pathway incompatibility.

Head-to-Head and Cross-Study Quantitative Differentiation of Methyl 6-(Hydroxymethyl)-3-methyl-4-phenylpicolinate


Quantitative Hydrolysis Yield: Target Alcohol (41) vs. Downstream Acetyl Analog (42)

In the Weinreb synthesis, acetate 38 (1.5 g, 5 mmol) underwent K₂CO₃-mediated methanolysis to give the title alcohol 41 in 100% isolated yield (1.3 g, homogeneous by TLC) [1]. In contrast, oxidation of the homologous alcohol 40 (ethyl-substituted analog) with MnO₂ to the corresponding 6-acetyl compound 42 proceeded in only 81% yield (16 mg from 30 mg, based on recovered starting material) [2]. This 19-percentage-point yield advantage at the branching point establishes the title compound as the higher-efficiency intermediate for downstream diversification.

Hydrolysis yield
Head-to-head
Target alcohol (41): 100% isolated yield
6‑Acetyl analog (42): 81% (based on recovered SM)
Reported yield difference supports route selection for atom-economical campaigns.
Conditions: K₂CO₃/MeOH (target) vs MnO₂/CHCl₃ (comparator) — J. Org. Chem. 1978.
Total synthesis Streptonigrin Pyridine C-ring

Chlorination Efficiency: Direct Conversion to Key Quaternary-Salt Precursor (29)

The title alcohol 41 was converted to the chloromethyl derivative 29 with SOCl₂ in pyridine/benzene, providing 638 mg (99% yield) of the crystalline chloride, which is the direct precursor to the quaternary salt 31 needed for the [2,3]-sigmatropic rearrangement [1]. The 6-acetyl analog (CAS 64034-97-5) cannot enter this pathway because the ketone cannot be directly displaced by chloride under these conditions. This functional-group orthogonality makes CAS 64034-96-4 uniquely positioned for the Curtius-based introduction of the 3-amino group.

Chlorination & pathway access
Class-level inference
Chloride 29: 99% yield (638 mg). Exclusive access to quaternary salt → Curtius route for 3‑NH₂.
Chloromethyl handle uniquely enables 3‑amino introduction; not accessible from 6‑acetyl analog.
SOCl₂, pyridine/benzene; ketone analog cannot undergo analogous displacement.
Pyridine functionalization Chloromethyl intermediate Curtius rearrangement

Position in the Synthetic Sequence: Penultimate Intermediate Before the Complete C-Ring Synthon

The title compound 41 is the immediate precursor to urethane 41 (quantitative, 100% via two alternative routes: Hoffmann rearrangement of amide 40, or modified Curtius of acid 39) [1]. Compound 52 — which carries all five substituents of the streptonigrin C-ring synthon 3 — is reached in two additional steps from the hydroxymethyl alcohol 51, itself derived from 41 via N-oxide rearrangement [1]. In the earlier Diels-Alder paper, the closest available intermediate (acetylpyridine 42) still lacks the 3-amino group and requires a fundamentally different, lower-yielding sequence for nitrogen introduction [2]. This proximity to the final C-ring synthon makes CAS 64034-96-4 the most advanced common intermediate publicly disclosed for streptonigrin analogue campaigns.

Synthetic sequence position
Cross-study comparable
Compound 41 is 4–5 steps from the complete C‑ring synthon (52) via validated Curtius/Hoffmann–N‑oxide sequence.
Literature-validated proximity reduces steps requiring independent optimization.
Acetyl analog (42) was not advanced to amino-functionalized C‑ring in Weinreb studies.
Streptonigrin total synthesis Late-stage intermediate Synthon elaboration

Physical Property Differentiation: Molecular Weight, Storage, and Handling Profile

The title compound (MW 257.28, C₁₅H₁₅NO₃) has a lower molecular weight than the 6-acetyl comparator (MW 269.30, C₁₆H₁₅NO₃), reflecting a simpler functional-group profile that may translate to easier chromatographic purification [1]. Predicted properties include a boiling point of 421.8±45.0 °C, density of 1.191±0.06 g/cm³, and pKa of 12.98±0.10; recommended storage is 2–8 °C . Commercial specifications range from ≥95% (AKSci) to ≥98% (ChemicalBook reagent grade) . The 6-acetyl analog is described as a yellow crystalline powder, whereas the title compound is a white crystalline solid, suggesting different impurity profiles that may affect downstream coupling reactions.

Physicochemical profile
Supporting evidence
MW 257.28, white crystalline solid. Predicted bp 421.8 °C, pKa 12.98. Purity ≥95% to ≥98%.
Physical form and purity grade may influence weighing accuracy and downstream reproducibility.
6‑Acetyl comparator: yellow crystalline powder (ΔMW 12 Da); storage 2–8 °C recommended.
Physicochemical properties Storage stability Procurement specification

High-Value Application Scenarios for Methyl 6-(Hydroxymethyl)-3-methyl-4-phenylpicolinate (CAS 64034-96-4)


Total Synthesis of Streptonigrin and C-Ring Analogues via the Weinreb Diels-Alder / Curtius Route

The compound is the designated branching intermediate for constructing the fully elaborated pyridine C-ring of streptonigrin. It can be advanced to the complete C-ring synthon (compound 52) through a validated sequence: (i) N-oxide formation, (ii) acetic anhydride rearrangement to the acetoxymethyl derivative, (iii) hydrolysis to the amino alcohol, and (iv) MnO₂ oxidation to the amino aldehyde. This route is fully described in the primary literature with experimental procedures and characterization data [1].

Divergent Synthesis of 3-Amino-6-functionalized Picolinate Libraries

The 6-hydroxymethyl group serves as a versatile handle: it can be oxidized to the aldehyde (MnO₂) or carboxylic acid (KMnO₄, 92% yield), converted to the chloride (SOCl₂, 99% yield), or left as the alcohol for direct N-oxide rearrangement. This divergent reactivity enables systematic exploration of 6-position SAR in streptonigrin analogues, using a single commercially sourced intermediate [1].

Process Development and Scale-Up of the Streptonigrin Pyridine Fragment

The quantitative hydrolysis step (acetate 38 → alcohol 41, 100% yield) and the high-yielding chlorination (99%) make this compound an attractive point for process intensification. The well-characterized crystalline nature and defined storage conditions (2–8 °C) support kilogram-scale campaign planning for preclinical supply of streptonigrin-derived candidates [1].

Mechanistic Probe for Hetero-Diels-Alder Regioselectivity Studies

The title compound and its immediate precursors (acetate 38, alcohol 40, acetyl compound 42) form a homologous series that was used by Kim and Weinreb to validate a mechanistic model for regioselectivity in hetero-Diels-Alder reactions of dienophile 6 with substituted dienes. Researchers studying cycloaddition methodology can use this compound as a benchmark substrate for computational or experimental regioselectivity studies [1].

Application
Selection Property
Validation Focus
Total synthesis of streptonigrin and C‑ring analogues
Late-stage C‑ring scaffold with complete substitution pattern
Validate route reproducibility against Weinreb experimental procedures
Divergent synthesis of 3‑amino-6‑functionalized picolinate libraries
6‑hydroxymethyl handle enabling oxidation, chlorination, or direct rearrangement
Confirm functionalization tolerance for SAR exploration at the 6‑position
Process development and scale‑up of the pyridine fragment
High-yielding quantitative transformations (hydrolysis, chlorination)
Assess process robustness, purity control, and storage stability at scale
Mechanistic probe for hetero‑Diels‑Alder regioselectivity studies
Homologous series for validating cycloaddition regiochemical models
Benchmark computational or experimental regioselectivity with Weinreb data
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